REACTION_SMILES
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[CH3:11][O:12][c:13]1[cH:14][cH:15][c:16]([NH2:17])[cH:18][cH:19]1.[CH3:25][CH2:26][OH:27].[CH:1]([O:2][CH2:5][CH3:6])([O:7][CH2:8][CH3:9])[O:10][CH2:3][CH3:4].[N:20]#[C:21][CH2:22][C:23]#[N:24]>>[C:3]([CH3:4])([NH:17][c:16]1[cH:15][cH:14][c:13]([O:12][CH3:11])[cH:19][cH:18]1)=[C:22]([C:21]#[N:20])[C:23]#[N:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC#N
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Name
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Type
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product
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Smiles
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COc1ccc(NC(C)=C(C#N)C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |